Epibrassinolide

Catalog No.
S1789831
CAS No.
78821-43-9
M.F
C28H48O6
M. Wt
480.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Epibrassinolide

CAS Number

78821-43-9

Product Name

Epibrassinolide

IUPAC Name

(1S,2R,4R,5S,7S,11S,12S,15R,16S)-15-[(2S,3R,4R,5R)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one

Molecular Formula

C28H48O6

Molecular Weight

480.7 g/mol

InChI

InChI=1S/C28H48O6/c1-14(2)15(3)24(31)25(32)16(4)18-7-8-19-17-13-34-26(33)21-11-22(29)23(30)12-28(21,6)20(17)9-10-27(18,19)5/h14-25,29-32H,7-13H2,1-6H3/t15-,16+,17+,18-,19+,20+,21-,22+,23-,24-,25-,27-,28-/m1/s1

InChI Key

IXVMHGVQKLDRKH-QHBHMFGVSA-N

SMILES

CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2COC(=O)C4C3(CC(C(C4)O)O)C)C)O)O

Synonyms

22R,23R,24R-2a,3a,22,23-Tetrahydroxy-B-homo-7-oxa-5a-ergostan-6-one; (1R,3aS,3bS,6aS,8S,9R,10aR,10bS,12aS)-1-[(1S,2R,3R,4R)-2,3-Dihydroxy-1,4,5-trimethylhexyl]hexadecahydro-8,9-dihydroxy-10a,12a-dimethyl-6H-benz[c]indeno[5,4-e]oxepin-6-one

Canonical SMILES

CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2COC(=O)C4C3(CC(C(C4)O)O)C)C)O)O

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2COC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)[C@H]([C@@H]([C@H](C)C(C)C)O)O

Plant Growth Promotion

Epibrassinolide is known for its ability to promote plant growth. Studies have shown that it can:

  • Stimulate cell elongation and division
  • Enhance root and shoot development
  • Increase overall plant biomass and yield

These growth-promoting effects make epibrassinolide a potential tool for improving agricultural productivity.

Stress Tolerance

Research suggests that epibrassinolide can help plants cope with various environmental stresses, including:

  • Drought stress: Epibrassinolide application can improve plant tolerance to drought by enhancing antioxidant defense mechanisms and regulating water balance
  • Heat stress: Studies have shown that epibrassinolide treatment can increase plant thermotolerance, improving their ability to withstand high temperatures
  • Salinity stress: Epibrassinolide application can alleviate the negative effects of salt stress on plants by modulating their ion homeostasis and promoting antioxidant activity

These findings suggest that epibrassinolide could be used to develop strategies for mitigating the impact of environmental stresses on crop production.

Other Research Areas

Epibrassinolide is also being explored for its potential applications in other areas of plant science, such as:

  • Disease resistance: Studies suggest that epibrassinolide might enhance plant defense mechanisms against pathogens
  • Seed germination: Epibrassinolide treatment has been shown to promote seed germination and seedling establishment
  • Fruit ripening: Research indicates that epibrassinolide may influence fruit development and ripening processes

24-Epibrassinolide is a prominent member of the brassinosteroid family, which are naturally occurring plant hormones known for their role in promoting growth and development in plants. Discovered in 1979 from rape pollen, 24-epibrassinolide is crucial for various physiological processes, including cell elongation, division, and stress responses. It enhances plant functions under adverse conditions such as salinity, drought, and heavy metal stress, making it an essential compound for agricultural applications .

Epibrassinolide exerts its effects through complex signaling pathways within plants. It binds to specific brassinosteroid receptors on the cell membrane, triggering a cascade of events that influence gene expression and various cellular processes []. These processes can include cell wall loosening, enhanced photosynthesis, and activation of stress-response mechanisms [, ].

While extensive safety data is not readily available, studies suggest epibrassinolide exhibits low toxicity towards animals and humans []. However, as with any research chemical, proper handling procedures and personal protective equipment should be employed.

That facilitate plant growth. It primarily acts by binding to specific receptors on plant cells, triggering signal transduction pathways that lead to expression changes in various genes involved in growth and stress responses. For instance, it has been shown to enhance the activity of antioxidant enzymes and promote lignin accumulation under stress conditions .

The synthesis of derivatives of 24-epibrassinolide often involves oxidation-reduction reactions or nucleophilic substitutions, particularly at the C-3 hydroxyl group, which can modify its biological activity .

The biological activity of 24-epibrassinolide is extensive. It has been shown to:

  • Enhance antioxidant defenses: By increasing the activity of enzymes such as superoxide dismutase and catalase, it helps mitigate oxidative stress in plants exposed to harsh environmental conditions .
  • Promote growth: It stimulates cell division and elongation, leading to improved biomass accumulation and crop yields .
  • Improve stress tolerance: Application of 24-epibrassinolide has been linked to enhanced tolerance against heavy metals, salinity, and temperature extremes through mechanisms that involve the regulation of gene expression related to stress response pathways .

The synthesis of 24-epibrassinolide can be achieved through various methods:

  • Natural extraction: Originally isolated from plant sources like rape pollen.
  • Chemical synthesis: Involves multi-step synthetic routes that may include:
    • Oxidation-reduction reactions to modify functional groups.
    • Nucleophilic substitutions to create derivatives with altered biological properties.
  • Biotechnological approaches: Utilizing microbial fermentation processes to produce brassinosteroids in a more sustainable manner.

Recent studies have focused on synthesizing fatty acyl derivatives of 24-epibrassinolide to explore their potential biochemical applications .

24-Epibrassinolide has several applications in agriculture and horticulture:

  • Crop enhancement: Used as a growth promoter to increase crop yields and improve quality.
  • Stress mitigation: Helps plants withstand abiotic stresses such as drought, salinity, and heavy metal toxicity.
  • Plant tissue culture: Employed in vitro to stimulate growth and differentiation in plant tissues.
  • Wood quality improvement: Influences xylem development and lignin content, enhancing wood properties for industrial use .

Several compounds are similar to 24-epibrassinolide within the brassinosteroid family. These include:

Compound NameKey FeaturesUnique Aspects
BrassinolideNatural brassinosteroid; promotes cell elongationFirst identified brassinosteroid; broader use
28-HomobrassinolideActive brassinosteroid; enhances photosynthesisModulates chlorophyll content more effectively
24-EpihomobrassinolideAnalog with similar effects; less studiedPotentially different receptor interactions

Uniqueness of 24-Epibrassinolide: Among these compounds, 24-epibrassinolide stands out due to its potent effects on a wide range of stress responses and its ability to enhance both growth and yield significantly across various plant species.

Physical Description

Solid

XLogP3

4.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

480.34508925 g/mol

Monoisotopic Mass

480.34508925 g/mol

Heavy Atom Count

34

Melting Point

274 - 275 °C

UNII

49CN25465Y

Wikipedia

24-Epibrassinolide

Use Classification

Agrochemicals -> Pesticides

Dates

Modify: 2023-08-15
McMorris, T.C. and Patil, P.A., J. Org. Chem., 58, 2338-2339 (1993)

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